Penicillin K
CAS No.: 525-97-3
Cat. No.: VC0006021
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 525-97-3 |
---|---|
Molecular Formula | C16H26N2O4S |
Molecular Weight | 342.5 g/mol |
IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 |
Standard InChI Key | XVASOOUVMJAZNJ-MBNYWOFBSA-N |
Isomeric SMILES | CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES | CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Canonical SMILES | CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Chemical Identity and Structural Characteristics
Penicillin K, chemically designated as (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, belongs to the class of natural penicillins. Its molecular formula is C₁₆H₂₆N₂O₄S, with a molecular weight of 342.5 g/mol . The compound’s structure features a beta-lactam ring fused to a thiazolidine ring, a hallmark of penicillin derivatives, and an octanoyl side chain that confers distinct physicochemical properties (Figure 1) .
Structural Comparison to Other Penicillins
Unlike penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin), which have aromatic side chains, Penicillin K’s octanoyl group enhances its lipophilicity. This property influences its pharmacokinetic behavior, including tissue penetration and stability in acidic environments . Table 1 summarizes key structural differences:
Property | Penicillin K | Penicillin G | Penicillin V |
---|---|---|---|
Side Chain | Octanoyl | Benzyl | Phenoxymethyl |
Molecular Formula | C₁₆H₂₆N₂O₄S | C₁₆H₁₈N₂O₄S | C₁₆H₁₈N₂O₅S |
Lipophilicity | High | Moderate | Low |
Biosynthesis and Production
Penicillin K is synthesized via the acyl-CoA: 6-aminopenicillanic acid (6-APA) acyltransferase pathway in Penicillium chrysogenum. This enzymatic process involves the transfer of an octanoyl group from S-octanoylglutathione to the 6-APA core . The reaction is CoA-dependent, distinguishing it from the biosynthesis of penicillins with smaller side chains .
In Vitro Synthesis
Pharmacological Profile
Mechanism of Action
Like all beta-lactams, Penicillin K inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs), particularly transpeptidases responsible for cross-linking peptidoglycan strands . This action compromises cell wall integrity, leading to osmotic lysis.
Antimicrobial Spectrum
Penicillin K exhibits activity against Gram-positive bacteria, including Streptococcus pyogenes and Staphylococcus aureus (penicillin-sensitive strains). Its lipophilicity enhances penetration into lipid-rich tissues but reduces aqueous solubility, limiting its utility in systemic infections .
Resistance Mechanisms
The emergence of beta-lactamase-producing strains and altered PBPs has rendered Penicillin K obsolete in clinical settings. Over 90% of contemporary S. aureus isolates exhibit resistance through these mechanisms .
Historical Context and Clinical Use
Key Studies
-
A 1945 study demonstrated that Penicillin K prolonged survival in murine models infected with Streptococcus pneumoniae, but required higher doses than penicillin G to achieve equivalent effects .
-
Human trials in the 1950s reported a 20% incidence of hypersensitivity reactions, comparable to other penicillins of the era .
Comparative Analysis with Modern Beta-Lactams
Advantages and Limitations
Parameter | Penicillin K | Penicillin V | Amoxicillin |
---|---|---|---|
Acid Stability | Moderate | High | High |
Protein Binding | 85% | 80% | 20% |
Half-Life (hrs) | 0.8 | 1.0 | 1.3 |
Penicillin K’s high protein binding and short half-life necessitated frequent dosing, contributing to its discontinuation .
Current Research and Future Directions
Recent studies have re-examined Penicillin K as a template for novel beta-lactamase inhibitors. Its bulky side chain shows potential for steric hindrance of enzyme active sites, a strategy employed in drugs like clavulanic acid . Additionally, nanoparticle-based delivery systems aim to overcome its pharmacokinetic limitations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume